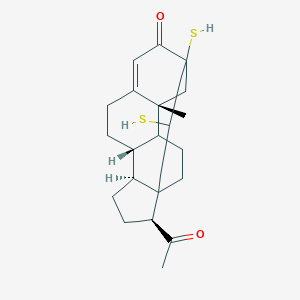

18-Ethylenedithioprogesterone

Descripción

18-Ethylenedithioprogesterone is a synthetic progesterone derivative characterized by the substitution of an ethylenedithio group (-S-CH2-CH2-S-) at the 18-position of the steroid nucleus. This modification is hypothesized to enhance metabolic stability and alter receptor-binding affinity compared to natural progesterone and its analogs.

Propiedades

Número CAS |

134028-69-6 |

|---|---|

Fórmula molecular |

C23H32O2S2 |

Peso molecular |

404.6 g/mol |

Nombre IUPAC |

(2S,5S,6S,14R)-2-acetyl-14-methyl-12,19-bis(sulfanyl)pentacyclo[10.5.3.01,5.06,15.09,14]icos-9-en-11-one |

InChI |

InChI=1S/C23H32O2S2/c1-13(24)17-5-6-19-16-4-3-14-9-20(25)23(27)11-15(26)10-22(17,19)8-7-18(16)21(14,2)12-23/h9,15-19,26-27H,3-8,10-12H2,1-2H3/t15?,16-,17-,18?,19+,21+,22?,23?/m1/s1 |

Clave InChI |

HTQHIYJCJXOMJJ-NXJLHDKWSA-N |

SMILES |

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2C13CCC4[C@H]2CCC5=CC(=O)C(CC(C3)S)(C[C@]45C)S |

SMILES canónico |

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |

Sinónimos |

18-ethylene dithioprogesterone 18-ethylenedithioprogesterone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison

Core Structural Differences

- 18-Ethylenedithioprogesterone : Features a sulfur-containing ethylenedithio group at C18, which may confer resistance to oxidative degradation.

- 17-Hydroxyprogesterone (17-OHPC) : Contains a hydroxyl group at C17 and lacks sulfur substitutions. Used clinically in formulations for preventing preterm birth .

- 6-epi-Medroxy Progesterone-d3 17-Acetate : A deuterated isomer of medroxyprogesterone acetate (MPA) with a methyl-d3 group at C6 and an acetate at C15. Acts as a labeled impurity in progesterone assays .

Table 1: Key Structural and Functional Attributes

*Inferred from sulfur’s electron-rich nature, which may reduce oxidative metabolism.

Metabolic and Isotopic Stability

- 17-Hydroxyprogesterone Isotopes: Deuterated forms (e.g., [2H8]-17-hydroxyprogesterone) exhibit enhanced signal-to-noise ratios in mass spectrometry, aiding metabolic pathway studies. For instance, 18O-labeled derivatives demonstrated a threefold increase in signal clarity compared to non-labeled analogs .

- 18-Ethylenedithioprogesterone : The ethylenedithio group may reduce hepatic clearance due to steric hindrance or altered cytochrome P450 interactions, though direct data is lacking.

- 6-epi-Medroxy-d3 17-Acetate : Deuterium labeling improves isotopic tracing in pharmacokinetic studies, with applications in detecting progesterone impurities .

Receptor Binding and Activity

- 17-Hydroxyprogesterone : Binds progesterone receptors (PR) with moderate affinity but requires high doses due to rapid metabolism.

- MPA Analogs : The C6 methyl group in MPA enhances PR binding and extends half-life. Deuterated variants (e.g., 6-epi-Medroxy-d3) retain similar receptor affinity .

- Alternatively, it could stabilize ligand-receptor interactions via hydrophobic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.